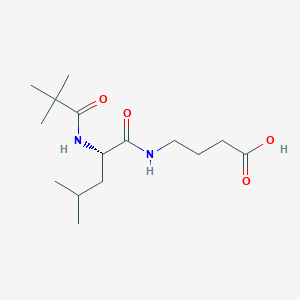
N-Pivaloylleucyl-gamma-aminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pivaloylleucyl-gamma-aminobutyric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaloylleucyl-gamma-aminobutyric acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of butanoic acid derivatives with specific amines under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Industrial production also emphasizes cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-Pivaloylleucyl-gamma-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Pivaloylleucyl-gamma-aminobutyric acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Pivaloylleucyl-gamma-aminobutyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. These interactions are crucial for its applications in medicine and biology.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 4-((2,2-dimethyl-1-oxopropyl)amino)-
- Butanoic acid, 4-[(2,2-dimethyl-1-oxopropyl)amino]-, 2-methyl-2-azabicyclo[3.2.0]hept-7-yl ester
Uniqueness
N-Pivaloylleucyl-gamma-aminobutyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
91147-50-1 |
|---|---|
Fórmula molecular |
C15H28N2O4 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
4-[[(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-10(2)9-11(17-14(21)15(3,4)5)13(20)16-8-6-7-12(18)19/h10-11H,6-9H2,1-5H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
Clave InChI |
DXFCILWYVUYYQX-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NCCCC(=O)O)NC(=O)C(C)(C)C |
Sinónimos |
N-pivaloylleucyl-GABA N-pivaloylleucyl-gamma-aminobutyric acid PL-GABA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















